1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1247574-31-7
VCID: VC2826517
InChI: InChI=1S/C12H16ClFN2/c13-12-6-10(14)4-3-9(12)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2
SMILES: C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)N
Molecular Formula: C12H16ClFN2
Molecular Weight: 242.72 g/mol

1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine

CAS No.: 1247574-31-7

Cat. No.: VC2826517

Molecular Formula: C12H16ClFN2

Molecular Weight: 242.72 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine - 1247574-31-7

Specification

CAS No. 1247574-31-7
Molecular Formula C12H16ClFN2
Molecular Weight 242.72 g/mol
IUPAC Name 1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-amine
Standard InChI InChI=1S/C12H16ClFN2/c13-12-6-10(14)4-3-9(12)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2
Standard InChI Key DZNJNOBGGIJDJQ-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)N
Canonical SMILES C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)N

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Identification

1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine features a six-membered piperidine ring with an amino group at position 3 and a substituted benzyl group attached to the nitrogen at position 1. The phenyl ring of the benzyl group bears chlorine at position 2 and fluorine at position 4, creating a distinctive halogenated aromatic system. This structural arrangement contributes to the compound's chemical behavior and potential pharmaceutical relevance.

The compound is characterized by several identifiers that facilitate its recognition in chemical databases and literature:

IdentifierValue
CAS Number1247574-31-7
IUPAC Name1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-amine
Molecular FormulaC₁₂H₁₆ClFN₂
InChIInChI=1S/C12H16ClFN2/c13-12-6-10(14)4-3-9(12)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2
InChIKeyDZNJNOBGGIJDJQ-UHFFFAOYSA-N
SMILESC1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)N

Physical and Chemical Properties

The physical and chemical properties of 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine determine its behavior in various chemical environments and potential applications. The table below summarizes the key physicochemical characteristics of this compound:

PropertyValue
Molecular Weight242.72 g/mol
Physical StateSolid (at standard conditions)
SolubilitySoluble in common organic solvents (e.g., dichloromethane, chloroform, methanol)
Melting PointNot specifically reported in literature
Boiling PointNot specifically reported in literature
Log P (Calculated)Likely between 2-3 (based on similar structures)
pKaPrimary amine: ~9-10; Tertiary amine: ~8-9 (estimated)

The presence of both primary and tertiary amine groups renders the compound basic in nature. The primary amine at position 3 of the piperidine ring serves as a nucleophilic center, making it reactive toward electrophiles. The tertiary amine within the piperidine structure also contributes to the compound's basicity and provides an additional site for chemical reactions such as quaternization and alkylation.

The halogen substituents (chlorine and fluorine) on the phenyl ring influence the electronic distribution within the aromatic system, potentially affecting the compound's lipophilicity, metabolic stability, and binding interactions with biological targets .

Synthesis Methodologies

Laboratory Synthesis Approaches

The synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine typically involves a nucleophilic substitution reaction between piperidin-3-amine and 2-chloro-4-fluorobenzyl chloride. This reaction proceeds under basic conditions, where the amine nitrogen of piperidin-3-amine acts as a nucleophile, displacing the chloride leaving group from the benzyl chloride.

A general synthetic route can be represented as follows:

  • Preparation of the reaction mixture by combining piperidin-3-amine with 2-chloro-4-fluorobenzyl chloride

  • Addition of a suitable base (e.g., potassium carbonate, sodium hydroxide, or triethylamine) to neutralize the hydrochloric acid generated during the reaction

  • Conducting the reaction in an appropriate solvent such as dichloromethane, toluene, or acetonitrile

  • Purification of the product through techniques such as recrystallization, column chromatography, or extraction procedures

This synthetic approach is relatively straightforward and employs readily available starting materials, making it suitable for laboratory-scale production of the target compound.

Industrial Production Considerations

For industrial-scale production of 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine, more efficient and cost-effective methodologies are typically employed. These may include:

  • Continuous flow synthesis, which provides better control over reaction parameters, improved heat transfer, and enhanced safety profiles

  • Automated reactor systems that allow for precise monitoring and adjustment of reaction conditions

  • Advanced purification techniques such as continuous chromatography or membrane filtration to improve product purity and recovery

  • Implementation of green chemistry principles to minimize waste generation and reduce environmental impact

These industrial approaches aim to optimize yield, purity, and cost-effectiveness while maintaining sustainable manufacturing practices.

Applications in Research and Development

Chemical Transformation Capabilities

The functional groups present in 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine enable various chemical transformations, making it a versatile intermediate in organic synthesis. The compound can participate in numerous reactions, including:

  • Acylation of the primary amine to form amides with different acyl chlorides, anhydrides, or carboxylic acids

  • Alkylation of the primary amine to generate secondary or tertiary amines

  • Reductive amination reactions with aldehydes or ketones to form substituted amine derivatives

  • Formation of carbamates, ureas, or thioureas through reaction with appropriate reagents

  • Sulfonylation of the primary amine to produce sulfonamides

  • Potential cyclization reactions involving both the primary and tertiary amine functionalities

These transformation capabilities expand the utility of 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine as a synthetic building block for constructing more complex molecules with tailored properties.

SupplierProduct IDPurityAvailable QuantitiesPrice Range
CymitQuimica3D-XZB57431Not specified100 mg, 1 g469.00 € (100 mg), 1,173.00 € (1 g)
AnHorn ShopAG01AH7395%50 mg, 100 mg, 250 mg, 1 g, 5 g, 10 gInformation not available

When handling this compound, standard safety protocols for chemical substances should be followed, including the use of appropriate personal protective equipment, proper ventilation, and adherence to laboratory safety guidelines .

The commercial availability of 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine facilitates its utilization in research laboratories, enabling scientists to explore its potential applications in medicinal chemistry, synthetic methodology development, and other chemical investigations.

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